Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-
Overview
Description
The compound “Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-” is a type of impurity standard . It is also known as 2-(4-fluorophenyl)pyrrolidine .
Molecular Structure Analysis
The molecular formula of this compound is C10H12FN . The molecular weight is 165.21 g/mol . For a more detailed molecular structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol . For more detailed physical and chemical properties, you may refer to resources like PubChem .Scientific Research Applications
Material Science and Polymer Chemistry
- Fluorinated Polyamides Synthesis : Research has shown that new diamines containing pyridine and trifluoromethylphenyl groups can be synthesized and used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers are amorphous, soluble in organic solvents, and can be cast into transparent, flexible films with low dielectric constants, indicating potential applications in electronic materials (Xiao-Ling Liu et al., 2013).
Organic Synthesis and Catalysis
- Enantioselective Aldol Reactions : A study demonstrated that fluorous (S) pyrrolidine sulfonamide serves as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. This catalyst can be recovered and reused without significant loss of activity, pointing to its utility in sustainable chemistry practices (L. Zu et al., 2008).
- Stereoselective Michael Addition : The use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes has been shown to produce γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, highlighting its potential in asymmetric synthesis (K. Singh et al., 2013).
Chemical Sensing and Fluorescence
- Chemosensors for Metal Ions : A novel chemosensor based on pyrrolidine and bipyridyl-dansyl has been developed for selective ratiometric and colorimetric detection of Al(3+) ions. This highlights the role of pyrrolidine derivatives in the design of selective sensors for environmental and biological monitoring (D. Maity & T. Govindaraju, 2010).
Medicinal Chemistry and Drug Design
- RORγt Inverse Agonists : Research into phenyl (3-phenylpyrrolidin-3-yl)sulfones led to the discovery of selective, orally active RORγt inverse agonists. These compounds demonstrate potential for treating inflammatory diseases by inhibiting IL-17 production, underscoring the therapeutic applications of pyrrolidine derivatives (J. Duan et al., 2019).
properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEHFYNGSSBGSS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652763 | |
Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)- | |
CAS RN |
298690-60-5 | |
Record name | (2S)-2-(4-Fluorophenyl)-1-(4-methylbenzene-1-sulfonyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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